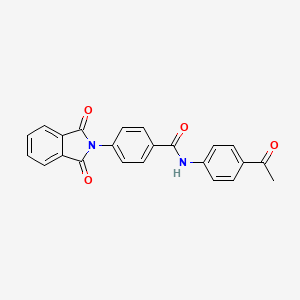

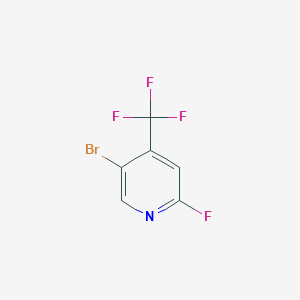

(2-Methylquinolin-8-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylquinolin-8-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known as MQPM, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer and Antibacterial Applications

Quinoline and piperidine derivatives have been explored for their potential in treating various diseases, including cancer and bacterial infections. For instance, derivatives synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022). These findings underscore the therapeutic potential of such compounds in scientific research focused on developing new treatment modalities.

Organic Synthesis and Chemical Transformations

Research into quinoline and piperidine derivatives also extends into the realm of organic synthesis and chemical transformations. For example, studies on the base-induced elimination of benzenesulfinic acid from quinazolinone derivatives highlight complex synthetic routes that yield medically relevant structures (Dalai et al., 2006). These processes are crucial for the creation of novel compounds with potential application in medicine and other scientific fields.

Mechanistic Insights into Chemical Reactions

Investigations into the mechanisms of chemical reactions involving quinoline derivatives provide essential insights that can inform future research. For example, the study on the oxidative ring-contraction of benzazepines to quinoline derivatives outlines a detailed mechanism for the transformation, which could be applied to synthesize other complex molecules (Karimi et al., 2015).

Photocatalytic Reactions

The application of quinoline derivatives in photocatalytic reactions represents another area of interest. Research into the photocatalysis of non-activated alcohols using specific photocatalysts illustrates the utility of these compounds in green chemistry and environmental applications (Zhang et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of new quinoline derivatives for their antimicrobial activity highlight the ongoing search for effective antibacterial and antifungal agents. Some derivatives have shown promising results against pathogenic strains, indicating their potential as lead compounds in developing new antimicrobials (Mallesha & Mohana, 2014).

properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-10-11-17-6-5-9-20(21(17)23-16)22(25)24-14-12-19(13-15-24)28(26,27)18-7-3-2-4-8-18/h2-11,19H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYVTRLBMABVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)

![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)

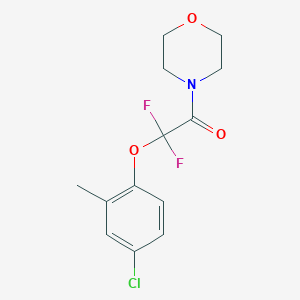

![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)

![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)

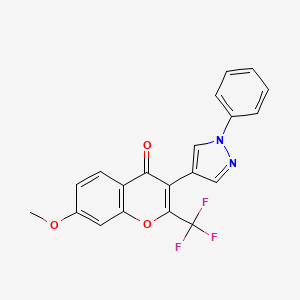

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)

![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)

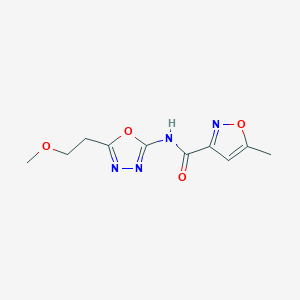

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)